molecular formula C6H9N3O2S B15298030 Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone

Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone

Cat. No.: B15298030
M. Wt: 187.22 g/mol
InChI Key: BVIQBLVHVKNELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imino(2-methoxypyrimidin-5-yl)methyl-lambda⁶-sulfanone is a sulfanone derivative characterized by a sulfur atom in the +6 oxidation state (lambda⁶-sulfanone core) bonded to an imino (NH) group and a 2-methoxypyrimidin-5-yl substituent.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

imino-(2-methoxypyrimidin-5-yl)-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C6H9N3O2S/c1-11-6-8-3-5(4-9-6)12(2,7)10/h3-4,7H,1-2H3

InChI Key

BVIQBLVHVKNELH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)S(=N)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxypyrimidine-5-carbaldehyde.

    Formation of Imino Group: The aldehyde group is then reacted with an appropriate amine to form the imino group.

    Introduction of Lambda6-Sulfanone:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its lambda⁶-sulfanone core and substituent chemistry. Below is a comparative analysis with two closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
Imino(2-methoxypyrimidin-5-yl)methyl-lambda⁶-sulfanone C₆H₇N₃O₂S ~185.18* 2-methoxypyrimidin-5-yl Electron-donating methoxy group enhances solubility; pyrimidine enables π-π interactions.
(2-Chloropyrimidin-5-yl)(imino)methyl-lambda⁶-sulfanone C₅H₆ClN₃OS 191.64 2-chloropyrimidin-5-yl Electron-withdrawing chloro group increases electrophilicity; higher halogen-driven reactivity.
tert-Butyl(imino)(methyl)-lambda⁶-sulfanone C₅H₁₃NOS 135.23 tert-butyl and methyl Lipophilic tert-butyl improves membrane permeability; simpler structure reduces steric hindrance.

*Calculated based on substituent replacement (Cl → OCH₃) from .

Electronic and Reactivity Differences

  • Methoxy vs. Chloro Substituents : The 2-methoxy group in the target compound donates electron density via resonance, stabilizing the pyrimidine ring and reducing electrophilicity compared to the chloro analog . This may decrease reactivity in nucleophilic aromatic substitution but improve stability under acidic conditions.
  • The tert-butyl analog lacks aromaticity, reducing π-stacking capacity but increasing hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.